4-(diethylamino)-N,N-dimethylbenzenecarbothioamide
Description
4-(Diethylamino)-N,N-dimethylbenzenecarbothioamide is an organic compound that belongs to the class of thioamides It is characterized by the presence of a diethylamino group and a dimethylamino group attached to a benzene ring, with a carbothioamide functional group
Properties
IUPAC Name |
4-(diethylamino)-N,N-dimethylbenzenecarbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-5-15(6-2)12-9-7-11(8-10-12)13(16)14(3)4/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSLWGIGLZRETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=S)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylamino)-N,N-dimethylbenzenecarbothioamide typically involves the reaction of 4-(diethylamino)benzaldehyde with dimethylamine and a sulfur source. One common method is the reaction of 4-(diethylamino)benzaldehyde with dimethylamine hydrochloride in the presence of a base, followed by the addition of a sulfur source such as carbon disulfide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-N,N-dimethylbenzenecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration, bromine for bromination, or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic ring.
Scientific Research Applications
4-(Diethylamino)-N,N-dimethylbenzenecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents with antimicrobial or anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(diethylamino)-N,N-dimethylbenzenecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The diethylamino and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the carbothioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)benzaldehyde: A precursor in the synthesis of 4-(diethylamino)-N,N-dimethylbenzenecarbothioamide.
N,N-Dimethyl-4-aminobenzaldehyde: Another related compound with similar functional groups.
4-(Diethylamino)salicylaldehyde: A compound with a similar diethylamino group but different functional groups on the aromatic ring.
Uniqueness
This compound is unique due to the presence of both diethylamino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. Its carbothioamide functional group also distinguishes it from other similar compounds, providing unique properties for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
